5-Fluoro-2-guanidinobenzimidazole
Description
Properties
Molecular Formula |
C8H8FN5 |
|---|---|
Molecular Weight |
193.18 g/mol |
IUPAC Name |
2-(6-fluoro-1H-benzimidazol-2-yl)guanidine |
InChI |
InChI=1S/C8H8FN5/c9-4-1-2-5-6(3-4)13-8(12-5)14-7(10)11/h1-3H,(H5,10,11,12,13,14) |
InChI Key |
UGJYQDXWFJWQPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)N=C(N)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations at the 2-Position
The 2-position of benzimidazole derivatives is critical for modulating biological activity. Below is a comparative analysis of 5-fluoro-substituted benzimidazoles with diverse 2-position substituents:
Key Findings :
- Guanidine vs. Amine : The guanidine group (pKa ~13) is significantly more basic than the amine (pKa ~10), enabling stronger electrostatic interactions with acidic residues in enzymes or receptors .
- Carboxylic Acid : Introduces polarity, improving aqueous solubility but limiting membrane permeability compared to guanidine .
- Methyl Group : Enhances lipophilicity, favoring passive diffusion but reducing target engagement specificity .
Fluorine Substitution Effects
Fluorine at the 5-position is a common feature in the compared compounds. For example, in 5-(5′-Fluoro-2′-methoxybiphenyl-3-yl)-1,3,4-oxadiazol-2-amine, fluorine contributes to improved UV absorption and bioactivity .
Q & A
Basic Research Questions
Q. What synthetic routes are most effective for producing 5-Fluoro-2-guanidinobenzimidazole, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves multi-step reactions, including fluorination of the benzimidazole core and guanidinylation at the 2-position. Key factors include:
- Temperature control : Maintaining 0–5°C during fluorination minimizes side reactions (e.g., over-fluorination) .
- Catalyst selection : Use of palladium-based catalysts for cross-coupling reactions improves yield .
- Purification : Reverse-phase HPLC or column chromatography with gradients (e.g., acetonitrile/water) ensures high purity (>95%) .
Q. How can structural characterization of this compound be performed to confirm regiochemistry?
- Methodological Answer :
- NMR spectroscopy : -NMR identifies fluorine position (δ ~-120 ppm for 5-F substitution), while -NMR resolves guanidinyl protons (δ 6.5–7.5 ppm) .
- X-ray crystallography : Resolves spatial arrangement of the guanidine group and fluorine substitution .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] at m/z 235.08) .
Q. What experimental conditions are critical for maintaining solubility and stability during bioassays?
- Methodological Answer :
- Solvent selection : DMSO (10–20 mM stock) ensures solubility; dilute in PBS (pH 7.4) for aqueous assays .
- Storage : Lyophilized samples stored at -20°C under argon prevent degradation .
- Light sensitivity : Use amber vials to avoid photodegradation of the benzimidazole core .
Advanced Research Questions
Q. How does this compound inhibit enzyme activity in mechanistic studies?
- Methodological Answer :
- Kinetic assays : Measure values via competitive inhibition assays (e.g., fluorogenic substrates for proteases).
- Isothermal titration calorimetry (ITC) : Quantifies binding thermodynamics (ΔH, ΔS) to target enzymes .
- Mutagenesis studies : Replace active-site residues (e.g., His or Asp) to identify critical interactions .
Q. What computational strategies predict the binding affinity of this compound with biological targets?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., kinase targets) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
- QSAR models : Corrogate electronic parameters (e.g., Hammett σ) with bioactivity data from analogues .
Q. How can structure-activity relationship (SAR) studies guide the design of analogues with improved potency?
- Methodological Answer :
- Substitution patterns : Compare 5-Fluoro vs. 5-Chloro derivatives to assess electronegativity effects on target binding .
- Guanidine modifications : Replace guanidine with amidine or urea groups to evaluate hydrogen-bonding capacity .
- Bioisosterism : Introduce morpholine (as in 5-Fluoro-2-morpholinobenzaldehyde) to enhance solubility without losing activity .
Q. How should researchers resolve contradictions in reported bioactivity data across studies?
- Methodological Answer :
- Meta-analysis : Normalize data using IC values adjusted for assay conditions (e.g., pH, temperature) .
- Reproducibility checks : Validate results in orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Batch variability analysis : Compare purity (>98%) and storage conditions across conflicting datasets .
Q. What strategies link in vitro efficacy of this compound to in vivo pharmacokinetics?
- Methodological Answer :
- ADME profiling : Use Caco-2 cell monolayers to predict intestinal absorption and BBB permeability .
- Microsomal stability assays : Incubate with liver microsomes to estimate metabolic half-life (t) .
- Rodent PK studies : Measure plasma concentration-time curves after IV/oral dosing to calculate bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
